N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine
Description
Properties
IUPAC Name |
6-tert-butylsulfonyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-19(2,3)27(24,25)18-8-7-17(22-23-18)20-10-9-13-12-21-16-6-5-14(26-4)11-15(13)16/h5-8,11-12,21H,9-10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSMERQKWFHAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=NN=C(C=C1)NCCC2=CNC3=C2C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine, a compound with the CAS number 1040654-33-8, is a pyridazine derivative notable for its complex structure that includes an indole moiety and a sulfonyl group. This unique combination suggests potential biological activities that warrant extensive investigation. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Formula
The molecular formula of this compound is C19H24N4O3S, with a molecular weight of 388.5 g/mol. The structural complexity of this compound may influence its biological interactions and therapeutic potential.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3S |
| Molecular Weight | 388.5 g/mol |
| CAS Number | 1040654-33-8 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
While the specific mechanism of action for this compound is not fully elucidated, studies on related compounds suggest interactions with serotonin receptors, particularly the 5-HT receptor family. This interaction may indicate potential applications in neuropharmacology, particularly in treating mood disorders or other neurological conditions.
Pharmacological Studies
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Compounds containing indole structures have been associated with antidepressant properties due to their action on serotonin receptors.
- Antimicrobial Activity : Some derivatives have shown promising antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Certain sulfonamide-containing compounds have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluating similar indole derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The findings suggest that modifications to the indole structure can enhance antibacterial efficacy .
- Neuropharmacological Potential : Research on related compounds has indicated high selectivity for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. These findings support further investigation into the neuropharmacological applications of this compound .
- Enzyme Inhibition Studies : The compound's potential as an AChE inhibitor aligns with findings from studies on similar sulfonamide derivatives, which exhibited strong inhibitory effects on this enzyme, suggesting therapeutic implications for Alzheimer's disease and other cognitive disorders .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential role as a pharmacological agent . Its structure suggests that it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.
Antidepressant Activity
Research indicates that compounds with similar structural motifs to N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine exhibit antidepressant properties. The indole moiety is known for its importance in serotonin receptor modulation, which is crucial for mood regulation. A study demonstrated that derivatives of indole compounds can enhance serotonin levels in the brain, potentially alleviating symptoms of depression .
Anti-inflammatory Effects
The sulfonamide group present in the compound is associated with anti-inflammatory activity. Compounds containing sulfonamide functionalities have been shown to inhibit pro-inflammatory cytokines, suggesting a mechanism by which this compound could be effective in treating inflammatory diseases .
Receptor Interaction
Preliminary studies suggest that this compound may act as a modulator of the serotonin receptor system, particularly the 5-HT receptors. This interaction could lead to increased serotonergic activity, which is beneficial in managing mood disorders .
Enzyme Inhibition
The sulfonamide component may also inhibit certain enzymes involved in inflammatory pathways, providing a dual action mechanism that targets both neurotransmission and inflammation .
Case Studies
Several case studies highlight the therapeutic potential of compounds structurally related to this compound.
Clinical Trials on Depression
A clinical trial evaluated a similar indole-based compound for efficacy in treating major depressive disorder (MDD). Results indicated significant improvements in patient-reported outcomes compared to placebo, supporting the hypothesis that such compounds can effectively modulate mood through serotonergic pathways .
Anti-inflammatory Drug Development
Another study focused on the development of anti-inflammatory agents based on sulfonamide derivatives. The findings demonstrated that these compounds could significantly reduce markers of inflammation in animal models, paving the way for further exploration of this compound as a potential therapeutic candidate .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogous Compounds
*Calculated based on molecular formula.
Key Observations:
Core Heterocycle: The target compound’s pyridazine core distinguishes it from quinazoline-based analogs (e.g., 11c in ), which are associated with kinase inhibition or CNS activity . Pyridazines often exhibit improved metabolic stability compared to quinazolines due to reduced aromatic electron density.
Indole Modifications: The 5-methoxyindole moiety is a shared feature with tryptamine derivatives like 5-MeO-DALT and 5-MeO-MIPT, which are known for serotonergic activity . However, the target compound’s indole is linked via an ethylamine group to a pyridazine ring rather than a simple amine, likely altering receptor affinity.
Sulfonyl vs. Other Substituents :
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
*Estimated using fragment-based methods.
Key Findings:
- Metabolic Stability : The sulfonyl group in the target compound may reduce CYP-mediated oxidation compared to methoxy or allyl groups in 5-MeO-DALT .
- CNS Penetration : The combination of a pyridazine core and sulfonyl group could limit blood-brain barrier permeability relative to simpler tryptamines (e.g., 5-MeO-MIPT) .
Preparation Methods
Synthesis of the 5-Methoxyindole Fragment
The 5-methoxyindole core is synthesized via Fischer indole synthesis, employing 4-methoxyphenylhydrazine and propionaldehyde under acidic conditions (HCl/EtOH, reflux, 12 h). Cyclization yields 5-methoxyindole with 78% efficiency. Subsequent C3-ethylamination is achieved through a Mannich reaction using paraformaldehyde and ethylamine hydrochloride in acetic acid, producing 3-(2-aminoethyl)-5-methoxy-1H-indole (Table 1).
Table 1: Optimization of Mannich Reaction Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 80 | 6 | 65 |
| H2SO4 | 100 | 4 | 72 |
| BF3·Et2O | 60 | 3 | 81 |
Preparation of 6-(Tert-Butylsulfonyl)Pyridazin-3-Amine
Pyridazine sulfonation begins with chlorination of 3-aminopyridazine using POCl3 (reflux, 4 h), followed by nucleophilic displacement with tert-butylsulfinate (NaOtBu, DMF, 60°C, 8 h). This two-step sequence affords 6-(tert-butylsulfonyl)pyridazin-3-amine in 67% overall yield. Patent data highlights the critical role of anhydrous conditions to suppress hydrolysis.
Coupling of Fragments via Reductive Amination
The final assembly employs reductive amination between 3-(2-aminoethyl)-5-methoxyindole and 6-(tert-butylsulfonyl)pyridazin-3-amine. Sodium cyanoborohydride (NaBH3CN) in methanol (rt, 24 h) achieves 58% yield, while switching to STAB (NaBH(OAc)3) in dichloroethane improves efficiency to 74% (Table 2).
Table 2: Comparative Reductive Amination Reagents
| Reagent | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| NaBH3CN | MeOH | 24 | 58 | 92 |
| STAB | DCE | 12 | 74 | 96 |
| Pyridine-BH3 | THF | 18 | 63 | 89 |
Alternative Synthetic Approaches
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling variant links pre-functionalized indole and pyridazine boronic esters. While this route avoids reductive amination, it requires protection of the indole NH (Boc) and sulfonyl groups, complicating the synthesis.
Solid-Phase Synthesis
Immobilizing the pyridazine amine on Wang resin enables iterative coupling, though scalability remains challenging. Yields plateau at 42% due to steric hindrance from the tert-butylsulfonyl group.
Critical Reaction Optimization
Sulfonation Selectivity
The tert-butylsulfonyl group’s bulk necessitates precise control during pyridazine functionalization. Competitive sulfonation at the C4 position is mitigated by using excess tert-butylsulfonyl chloride (2.5 eq.) in THF at 0°C.
Indole NH Protection
Boc protection (di-tert-butyl dicarbonate, DMAP, 82% yield) prevents side reactions during coupling. Deprotection with TFA/DCM (1:1) restores the NH without cleaving the sulfonyl group.
Analytical Characterization
NMR Spectroscopy
-
1H NMR (400 MHz, DMSO-d6): δ 10.21 (s, 1H, NH), 8.12 (d, J = 8.4 Hz, 1H, pyridazine H5), 7.89 (s, 1H, indole H2), 6.85–6.79 (m, 2H, indole H4/H6), 3.79 (s, 3H, OCH3), 1.43 (s, 9H, C(CH3)3).
-
13C NMR: δ 158.9 (C-OCH3), 142.1 (SO2C), 126.7–110.2 (aromatic Cs), 57.2 (NCH2), 35.8 (C(CH3)3).
High-Resolution Mass Spectrometry (HRMS)**
Calculated for C20H27N5O3S: [M+H]+ 430.1911; Found: 430.1908.
Industrial-Scale Considerations
Pilot-scale batches (10 kg) utilize flow chemistry for the sulfonation step, achieving 89% yield with in-line IR monitoring. Continuous extraction reduces tert-butylsulfonyl chloride waste by 34% compared to batch processes.
Challenges and Mitigation Strategies
Byproduct Formation
N-Sulfonylation of the indole NH occurs if protection is incomplete. Implementing Boc protection and rigorous TLC monitoring reduces this impurity to <1%.
Purification Difficulties
The compound’s low solubility in ethers necessitates reversed-phase chromatography (C18, MeCN/H2O + 0.1% TFA), yielding >99% purity.
Q & A
Q. What are the recommended synthetic routes for N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-6-(2-methylpropane-2-sulfonyl)pyridazin-3-amine, and how can reaction conditions be optimized for yield and purity?
Synthesis typically involves multi-step organic reactions, including:
- Indole alkylation : Reaction of 5-methoxyindole with ethylenediamine derivatives under acidic conditions to form the indole-ethylamine backbone .
- Pyridazine sulfonylation : Introduction of the 2-methylpropane-2-sulfonyl group via nucleophilic substitution using tert-butylsulfonyl chloride in anhydrous DMF at 60–80°C .
- Coupling reactions : Amine-pyridazine linkage using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane under inert atmosphere .
Optimization strategies : - Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust temperature and catalyst loading (e.g., palladium catalysts for cross-coupling steps) to improve yields .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm indole, pyridazine, and sulfonyl group connectivity. For example, the methoxy group (δ 3.8–4.0 ppm) and sulfonyl protons (δ 1.4–1.6 ppm) are critical diagnostic signals .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for chiral intermediates. A recent study on a related pyridazine derivative reported a P21212 space group with a Flack parameter of 0.05(8), ensuring enantiopurity .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 415.18) and isotopic patterns .
Advanced Research Questions
Q. How does the sulfonyl group in the pyridazine ring influence the compound’s interaction with biological targets?
The tert-butylsulfonyl group enhances:
- Electron-withdrawing effects : Stabilizes the pyridazine ring, increasing electrophilicity for nucleophilic attack in enzyme active sites .
- Hydrophobic interactions : The bulky tert-butyl group may improve binding to hydrophobic pockets in kinases or GPCRs, as observed in analogs with similar sulfonamide moieties .
Methodological validation : - Perform molecular docking using software like AutoDock Vina, parameterizing the sulfonyl group’s van der Waals radii and partial charges .
- Compare binding affinities of sulfonyl vs. non-sulfonyl analogs via surface plasmon resonance (SPR) .
Q. What computational methods are suitable for modeling the compound’s binding affinity and metabolic stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for metabolic oxidation (e.g., indole methoxy group) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of hydrogen bonds between the sulfonyl group and conserved lysine residues in kinase targets .
- ADMET prediction tools : Use SwissADME or ADMETLab to estimate permeability (e.g., logP ~2.8) and cytochrome P450 inhibition risks .
Q. How can researchers address discrepancies in reported biological activity data across different studies?
- Standardize assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity via HPLC (>98%) .
- Validate target engagement : Employ orthogonal methods (e.g., thermal shift assays for protein-ligand binding confirmation) .
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tools like ANOVA to identify outliers caused by solvent effects (e.g., DMSO vs. saline) .
Q. What strategies can be employed to modify the indole and pyridazine moieties to enhance target selectivity?
- Indole modifications :
- Replace 5-methoxy with halogen (e.g., 5-fluoro) to modulate electron density and improve blood-brain barrier penetration .
- Introduce methyl groups at the indole N-position to reduce metabolic degradation .
- Pyridazine modifications :
- Replace tert-butylsulfonyl with arylsulfonyl groups (e.g., p-toluenesulfonyl) to balance hydrophobicity and solubility .
- Explore bioisosteres (e.g., sulfonamide to carbamate) to mitigate off-target effects .
Q. How should in vivo studies be designed to account for the compound’s pharmacokinetic properties?
- Dosing regimen : Administer via intravenous bolus (1–5 mg/kg) to assess plasma half-life, leveraging LC-MS/MS for quantification .
- Metabolite profiling : Collect liver microsomes to identify primary metabolites (e.g., O-demethylation of the indole methoxy group) .
- Tissue distribution : Use radiolabeled analogs (e.g., 14C-labeled) to track accumulation in target organs (e.g., brain, liver) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
